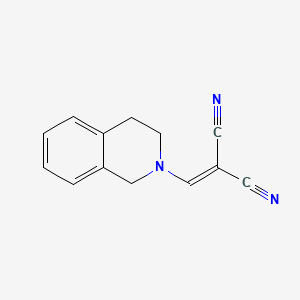![molecular formula C8H11NO2 B13813457 (1R,4R,7R)-7-Nitrobicyclo[2.2.2]oct-2-ene CAS No. 6343-66-4](/img/structure/B13813457.png)
(1R,4R,7R)-7-Nitrobicyclo[2.2.2]oct-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,4R,7R)-7-Nitrobicyclo[2.2.2]oct-2-ene is a bicyclic organic compound characterized by its unique structural framework. This compound features a nitro group attached to a bicyclo[2.2.2]oct-2-ene skeleton, which imparts distinct chemical and physical properties. The stereochemistry of the compound is defined by the (1R,4R,7R) configuration, indicating the specific spatial arrangement of atoms within the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4R,7R)-7-Nitrobicyclo[2.2.2]oct-2-ene typically involves a multi-step process. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The nitro group can be introduced through nitration reactions using nitric acid or other nitrating agents under controlled conditions. The reaction conditions often require specific temperatures and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction pathways can further improve the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,4R,7R)-7-Nitrobicyclo[2.2.2]oct-2-ene undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine or other reduced forms.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while oxidation may produce nitroso compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1R,4R,7R)-7-Nitrobicyclo[2.2.2]oct-2-ene is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its nitro group can be selectively modified to create derivatives that interact with specific biological targets.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For instance, compounds with modified nitro groups can act as prodrugs, releasing active pharmaceutical ingredients under specific conditions.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers and coatings. Its unique structural properties can impart desirable characteristics to the final products.
Wirkmechanismus
The mechanism of action of (1R,4R,7R)-7-Nitrobicyclo[2.2.2]oct-2-ene involves its interaction with molecular targets through its nitro group. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that interact with enzymes, receptors, or other biomolecules. These interactions can modulate biological pathways and result in specific physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.1.1]hexane: Another bicyclic compound with a different ring structure.
2-Azabicyclo[2.2.1]heptane: Contains a nitrogen atom in the bicyclic framework.
Oxcarbazepine: A bicyclic compound with therapeutic applications.
Uniqueness
(1R,4R,7R)-7-Nitrobicyclo[222]oct-2-ene is unique due to its specific stereochemistry and the presence of a nitro group
Eigenschaften
CAS-Nummer |
6343-66-4 |
|---|---|
Molekularformel |
C8H11NO2 |
Molekulargewicht |
153.18 g/mol |
IUPAC-Name |
(1R,4R,5R)-5-nitrobicyclo[2.2.2]oct-2-ene |
InChI |
InChI=1S/C8H11NO2/c10-9(11)8-5-6-1-3-7(8)4-2-6/h1,3,6-8H,2,4-5H2/t6-,7+,8-/m1/s1 |
InChI-Schlüssel |
QPTQFVXHLZJUIK-GJMOJQLCSA-N |
Isomerische SMILES |
C1C[C@@H]2C=C[C@H]1C[C@H]2[N+](=O)[O-] |
Kanonische SMILES |
C1CC2C=CC1CC2[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,1,5,5-Tetramethyl-2-thia-4-azabicyclo[4.2.2]dec-3-EN-3-amine](/img/structure/B13813377.png)
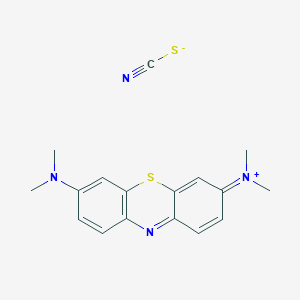
![1H-Pyrrole-2,4-dicarboxylicacid,3,5-dimethyl-,2-ethyl4-[2-(ethylamino)-2-oxoethyl]ester(9CI)](/img/structure/B13813388.png)
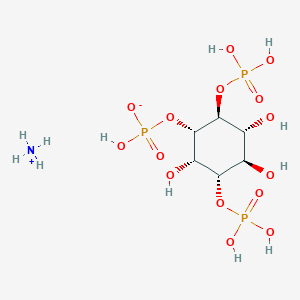
![2-[Amino-(4-methoxybenzoyl)amino]benzamide;hydrochloride](/img/structure/B13813399.png)
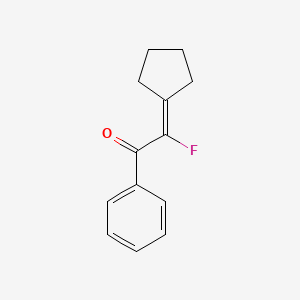
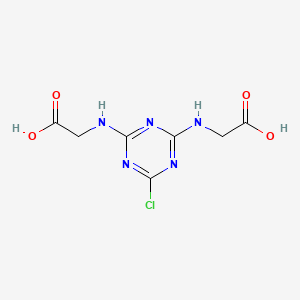
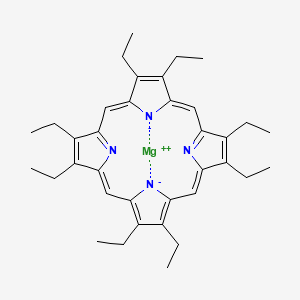
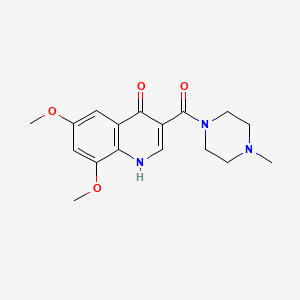
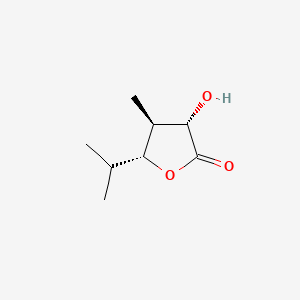
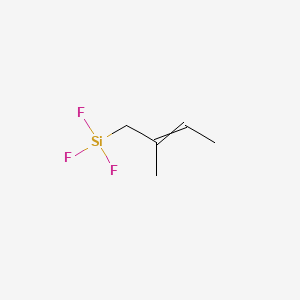
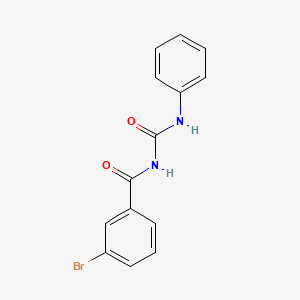
![7-Methoxy-9-methyl-3,9-diazabicyclo[3.3.1]nonane](/img/structure/B13813465.png)
